Acid Violet 7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

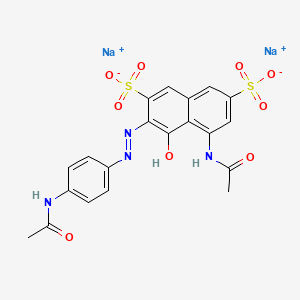

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;5-acetamido-3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O9S2.2Na/c1-10(25)21-13-3-5-14(6-4-13)23-24-19-17(35(31,32)33)8-12-7-15(34(28,29)30)9-16(22-11(2)26)18(12)20(19)27;;/h3-9,27H,1-2H3,(H,21,25)(H,22,26)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMOLDWRTCFZRP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044672 | |

| Record name | C.I. Food Red 11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4321-69-1 | |

| Record name | C.I. Food Red 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004321691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-3-[2-[4-(acetylamino)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Food Red 11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-acetamido-3-(4-acetamidophenyl)azo-4-hydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID VIOLET 7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W626X6MOE1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Acid Violet 7

Introduction

Acid Violet 7, also known by its Colour Index name C.I. 18055, is a synthetic azo dye characterized by its vibrant violet-red hue.[1][2] As a sulfonated azo dye, it exhibits good solubility in water, making it suitable for a variety of applications, including the dyeing of textiles such as wool, silk, and polyamide fibers, as well as in the paper, leather, and cosmetics industries.[3][4] Furthermore, its distinct colorimetric properties have led to its use as a biological stain in laboratory settings.[2] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis, and the experimental protocols for their determination, aimed at researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is a complex organic salt, the chemical identity and core physical properties of which are summarized in the tables below. As is common for many dye compounds, specific thermal transition points such as melting and boiling points are not well-defined, as these molecules often decompose at elevated temperatures.

Table 1: General Chemical Information for this compound

| Property | Value | References |

| IUPAC Name | disodium;5-acetamido-3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate | |

| Synonyms | C.I. This compound, C.I. 18055, Acid Fuchsine 6B, Acetyl Red 6B | |

| CAS Number | 4321-69-1 | |

| Molecular Formula | C₂₀H₁₆N₄Na₂O₉S₂ | |

| Molecular Weight | 566.47 g/mol | |

| Chemical Structure | Single azo class |

Table 2: Physicochemical Properties of this compound

| Property | Value | References |

| Appearance | Very dark-red to deep red powder | |

| Solubility | Soluble in water (producing a blue-light red to red solution); Slightly soluble in ethanol and acetone; Insoluble in other organic solvents. | |

| Melting Point | Not available/Not determined | |

| Boiling Point | Not available/Not determined | |

| Density | Not available/Not determined | |

| UV-Vis λmax | 517 nm in water |

Reactivity and Spectral Properties

This compound's chemical behavior is characteristic of sulfonated azo dyes. Its color is sensitive to pH and the presence of metal ions.

-

In Strong Acids: When treated with strong sulfuric acid, the solution appears blue-light red, which turns bright red upon dilution. In nitric acid, the solution turns scarlet to orange.

-

In Strong Bases: The addition of sodium hydroxide solution results in an orange-brown coloration.

-

With Metal Ions: The color of the dye can be influenced by the presence of copper and iron ions, leading to a slight darkening or lightening of the shade, respectively.

The UV-Visible absorption spectrum of this compound in an aqueous solution shows a characteristic maximum absorption (λmax) in the visible range at approximately 517 nm, which is responsible for its violet-red color.

Synthesis of this compound

The manufacturing process for this compound involves a classic azo coupling reaction. The key steps are the diazotization of an aromatic amine followed by its reaction with a coupling component.

-

Diazotization: The synthesis begins with the diazotization of N-(4-aminophenyl)acetamide (p-aminoacetanilide). This reaction is typically carried out in an acidic solution with sodium nitrite to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with 4-Acetamido-5-hydroxynaphthalene-2,7-disulfonic acid (N-acetyl H acid). This electrophilic substitution reaction forms the stable azo linkage (-N=N-) that is the chromophore of the dye.

-

Isolation: The final product is isolated from the reaction mixture by salting out, followed by filtration, drying, and crushing to yield the powdered dye.

References

Acid Violet 7 CAS number and molecular formula

An In-Depth Technical Guide to Acid Violet 7

This technical guide provides a comprehensive overview of this compound, a synthetic azo dye. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and relevant experimental protocols.

Core Identification

This compound is chemically identified by the following:

| Identifier | Value | Citation |

| CAS Number | 4321-69-1 | [1][2][3][4] |

| Molecular Formula | C₂₀H₁₆N₄Na₂O₉S₂ | [1] |

| Molecular Weight | 566.47 g/mol | |

| Chemical Name | Disodium 5-acetamido-3-(4-acetamidophenyl)azo-4-hydroxynaphthalene-2,7-disulphonate | |

| Synonyms | C.I. This compound, C.I. 18055, Acid Fuchsine 6B, Acid Red 6B, Acid Violet 6B |

Physicochemical Properties

This compound is a deep red or dark-brown powder with specific solubility and reactivity characteristics.

| Property | Description | Citation |

| Appearance | Deep red / Dark-brown powder | |

| Solubility | Soluble in water (yields a blueish-red to red solution); Slightly soluble in ethanol and acetone; Insoluble in other organic solvents. | |

| Reactivity with Acid/Base | In strong sulfuric acid, it appears blueish-red, turning bright red upon dilution. In nitric acid, it forms a scarlet to orange solution. The aqueous solution turns magenta with the addition of concentrated hydrochloric acid and orange-brown with sodium hydroxide. | |

| Reactivity with Metal Ions | In the presence of copper ions, its color becomes slightly darker and more blue. With iron ions, the color becomes slightly lighter. Chromium ions have little effect on its color. | |

| Molecular Structure | Single azo class dye. |

Synthesis Protocol

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.

Step 1: Diazotization of p-Aminoacetanilide

-

Reactant : p-Aminoacetanilide (N-(4-aminophenyl)acetamide).

-

Process : p-Aminoacetanilide is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium) to form a diazonium salt. This reaction is temperature-sensitive and is usually carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

Step 2: Azo Coupling

-

Reactant : N-acetyl H acid (4-Acetamido-5-hydroxynaphthalene-2,7-disulfonic acid).

-

Process : The diazonium salt solution from Step 1 is added to a solution of N-acetyl H acid. A coupling reaction occurs where the diazonium salt acts as an electrophile and attacks the electron-rich naphthalene ring of the N-acetyl H acid, forming the azo bond (-N=N-) that characterizes this compound.

Step 3: Isolation and Purification

-

Process : The resulting dye is isolated from the reaction mixture through salting out, followed by filtration. The collected solid is then dried and crushed to yield the final powdered product.

References

Synthesis and purification of Acid Violet 7 for laboratory use

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Acid Violet 7

Introduction

This compound (C.I. 18055) is a synthetic monoazo dye characterized by its vibrant violet color and its application in various industries, including textiles, leather, paper, and cosmetics.[1][2] For laboratory purposes, particularly in biological staining and as a reference standard in analytical studies, a high-purity sample is often required.[1][3] This guide provides a comprehensive overview of the synthesis and subsequent purification of this compound for use in research and development settings.

The synthesis is based on a classical azo coupling reaction, a cornerstone of dye chemistry. The process involves two main stages: the diazotization of an aromatic amine followed by its coupling with a suitable coupling agent.[1] In the case of this compound, the synthesis route employs the diazotization of N-(4-aminophenyl)acetamide (p-aminoacetanilide) and its subsequent coupling with 4-Acetamido-5-hydroxynaphthalene-2,7-disulfonic acid (N-acetyl H acid).

Purification of the crude product is critical to remove unreacted starting materials, by-products, and inorganic salts. Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. This technique relies on the principle that the solubility of the desired compound and its impurities differ in a given solvent at different temperatures.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below. Understanding these properties is crucial for its synthesis, handling, and application.

| Property | Value | Reference |

| IUPAC Name | Disodium 5-acetamido-3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate | |

| C.I. Name | This compound, C.I. 18055 | |

| CAS Number | 4321-69-1 | |

| Molecular Formula | C20H16N4Na2O9S2 | |

| Molecular Weight | 566.47 g/mol | |

| Appearance | Violet or deep red powder | |

| Solubility | Soluble in water; insoluble in most organic solvents | |

| Maximum Absorption (λmax) | 520 nm (in water) |

Synthesis of this compound

The synthesis of this compound is a two-step process involving the formation of a diazonium salt from p-aminoacetanilide, which then couples with N-acetyl H acid to form the final azo dye.

Synthesis Workflow

References

The Inner Workings of a Biological Stain: A Technical Guide to the Mechanism of Action of Acid Violet 7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Violet 7, also known by its Colour Index number C.I. 18055, is a synthetic anionic azo dye.[1][2][3] While extensively utilized in the textile and leather industries for its vibrant violet hue and strong fiber affinity, its application extends into the realm of biological staining.[4][5] This technical guide provides an in-depth exploration of the core mechanism of action of this compound as a biological stain, detailing its chemical interactions with tissue components, providing exemplary experimental protocols, and presenting quantitative data for a comprehensive understanding.

Chemical and Physical Properties of this compound

This compound is a sulfonated azo dye with the chemical formula C₂₀H₁₆N₄Na₂O₉S₂ and a molecular weight of 566.47 g/mol . Its structure is characterized by one or more azo groups (-N=N-) and sulfonic acid (-SO₃H) groups. It is these negatively charged sulfonate groups that are fundamental to its function as an acid dye.

| Property | Value | Reference |

| CI Name | This compound | |

| CI Number | 18055 | |

| CAS Number | 4321-69-1 | |

| Molecular Formula | C₂₀H₁₆N₄Na₂O₉S₂ | |

| Molecular Weight | 566.47 g/mol | |

| Dye Class | Anionic Azo Dye | |

| Appearance | Violet Powder | |

| Solubility | Water Soluble |

Core Mechanism of Action: Electrostatic Interactions

The primary mechanism by which this compound stains biological tissues is through electrostatic or ionic interactions. As an anionic dye, this compound carries a net negative charge in aqueous solutions due to the ionization of its sulfonic acid groups into sulfonate groups (-SO₃⁻).

Biological tissues are composed of a variety of macromolecules, with proteins being a primary target for acid dyes. Proteins are polymers of amino acids, some of which have side chains that can carry a positive charge. The amino acids arginine, lysine, and histidine contain amino groups (-NH₂) that can be protonated to form cationic groups (-NH₃⁺) under acidic conditions.

The staining process is therefore a classic acid-base interaction: the anionic dye is attracted to and forms ionic bonds with the cationic sites on tissue proteins. This property of tissues to bind to acid dyes is termed acidophilia .

The Critical Role of pH

The pH of the staining solution is a critical factor that governs the intensity and specificity of staining with this compound. In a more acidic solution (lower pH), the concentration of protons (H⁺) is higher. This leads to increased protonation of the amino groups on proteins, resulting in a greater number of positively charged sites. Consequently, the electrostatic attraction between the anionic dye and the tissue proteins is enhanced, leading to a more intense stain. Conversely, at a higher pH, proteins will have fewer protonated amino groups, leading to weaker staining.

Mechanism of this compound Staining

Other Contributing Interactions

While electrostatic forces are dominant, other intermolecular forces can contribute to the binding of this compound to tissues, including:

-

Van der Waals Forces: These are weak, short-range attractions between molecules and are ubiquitous in dye-fiber interactions.

-

Hydrogen Bonding: The presence of nitrogen and oxygen atoms in the dye and protein structures allows for the formation of hydrogen bonds, further stabilizing the dye-tissue complex.

Experimental Protocols

Although specific, validated histological protocols for this compound are not abundant in mainstream literature, its properties as an acid dye make it a suitable component in polychromatic staining techniques like the Masson's Trichrome stain. The following is a representative protocol adapted from the principles of Masson's Trichrome, illustrating how this compound could be theoretically incorporated.

Representative Trichrome Staining Protocol

This protocol is a multi-step procedure designed to differentiate cellular elements, with collagen being a key target.

Reagents:

-

Fixative: Bouin's solution or 10% neutral buffered formalin.

-

Nuclear Stain: Weigert's iron hematoxylin.

-

Cytoplasmic Stain: A solution of Biebrich scarlet and acid fuchsin. (this compound could potentially be used as a component or substitute here, depending on the desired color palette and differential staining properties).

-

Differentiator: Phosphomolybdic/phosphotungstic acid solution.

-

Collagen Stain: Aniline blue or Light Green SF.

-

Acid Differentiator: 1% acetic acid solution.

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Transfer through descending grades of ethanol (100%, 95%, 70%; 3 minutes each).

-

Rinse in distilled water.

-

-

Mordanting (for formalin-fixed tissue):

-

Immerse slides in Bouin's solution at 56°C for 1 hour.

-

Wash in running tap water until the yellow color disappears.

-

-

Nuclear Staining:

-

Stain in Weigert's iron hematoxylin for 10 minutes.

-

Wash in running tap water for 10 minutes.

-

Rinse in distilled water.

-

-

Cytoplasmic Staining:

-

Stain in Biebrich scarlet-acid fuchsin solution for 5-10 minutes.

-

Rinse in distilled water.

-

-

Differentiation 1:

-

Immerse in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.

-

-

Collagen Staining:

-

Transfer directly to aniline blue or light green solution and stain for 5-10 minutes.

-

-

Differentiation 2:

-

Rinse briefly in distilled water.

-

Differentiate in 1% acetic acid solution for 1-3 minutes.

-

-

Dehydration and Mounting:

-

Dehydrate through ascending grades of ethanol (95%, 100% - 2 changes).

-

Clear in xylene (2 changes).

-

Mount with a permanent mounting medium.

-

Workflow for Trichrome Staining

Quantitative Data

Quantitative analysis of staining intensity can be performed using techniques such as spectrophotometry or digital image analysis to measure optical density. The following table presents hypothetical quantitative data for the binding of this compound to various protein-rich substrates, illustrating the principles of differential staining. It is important to note that actual values will vary based on tissue type, fixation method, and the specific staining protocol employed.

| Substrate | Predominant Proteins | Expected Staining Intensity (Arbitrary Units of Optical Density) | Rationale |

| Cytoplasm | Various structural and enzymatic proteins | 0.85 ± 0.15 | High concentration of proteins with basic amino acid residues. |

| Muscle Fibers | Actin, Myosin | 0.95 ± 0.20 | Very high density of contractile proteins. |

| Collagen Fibers | Collagen Type I, III | 0.70 ± 0.10 | Collagen is proteinaceous and will bind acid dyes, but may be differentiated from muscle by other stains in a trichrome sequence. |

| Erythrocytes | Hemoglobin | 0.90 ± 0.18 | Densely packed protein content. |

| Nuclei | Histones, DNA | 0.20 ± 0.05 | Primarily basophilic due to nucleic acids; minimal staining with acid dyes. |

Note: The data presented in this table is for illustrative purposes to demonstrate the concept of differential acidophilic staining and is not derived from specific experimental results for this compound.

Signaling Pathways and Logical Relationships

Currently, there is no scientific literature to suggest that this compound directly interacts with or is used to visualize specific cellular signaling pathways. Its mechanism is one of general protein staining rather than targeted binding to components of a signaling cascade.

The logical relationship in a differential staining method like Masson's Trichrome, where a dye like this compound could be used, is based on the sequential application and differentiation of dyes with varying affinities for different tissue components.

References

Acid Violet 7: A Technical Evaluation of its Properties as a Fluorescent Dye

Physicochemical and Spectroscopic Properties

Acid Violet 7 is a synthetic dye characterized by its violet color in solution. Its chemical structure, containing an azo linkage (-N=N-) and sulfonic acid groups, is typical of acid dyes used for staining proteinaceous materials.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₁₆N₄Na₂O₉S₂ | [1] |

| Molecular Weight | 566.47 g/mol | [1] |

| CAS Number | 4321-69-1 | [1] |

| C.I. Number | 18055 | |

| Appearance | Dark red to violet powder | |

| Solubility | Soluble in water |

Spectroscopic analysis reveals that this compound absorbs light in the visible region, which is responsible for its color. However, there is a conspicuous absence of data regarding its fluorescence emission.

Table 2: Spectroscopic Properties of this compound

| Parameter | Value | Reference(s) |

| Absorption Maximum (λmax) | ~517 nm | |

| Molar Extinction Coefficient (ε) | Not reported | |

| Excitation Maximum (λex) | Not applicable (non-fluorescent) | |

| Emission Maximum (λem) | Not applicable (non-fluorescent) | |

| Fluorescence Quantum Yield (ΦF) | Not reported (presumed to be negligible) | |

| Fluorescence Lifetime (τ) | Not applicable (non-fluorescent) |

Analysis of Fluorescent Potential

While some commercial suppliers may broadly categorize this compound under "fluorescent dyes," this appears to be a general classification rather than a reflection of its specific properties. A thorough search of scientific databases reveals no peer-reviewed studies that characterize or utilize the fluorescence of this compound.

A related compound, Acid Violet 17, has been reported to exhibit faint fluorescence when excited with green light. However, this property cannot be directly extrapolated to this compound due to differences in their chemical structures. The azo group in many dyes is known to provide a pathway for non-radiative decay of the excited state, which often quenches fluorescence.

Established Applications as a Non-Fluorescent Stain

The primary utility of this compound in research and industrial settings is as a colorimetric stain. Its anionic nature allows it to bind to cationic components in biological samples, most notably proteins.

Histological Staining

This compound is used as a histological stain to provide contrast in tissue sections, enabling the visualization of cellular structures under a light microscope. Like other acid dyes, it binds to acidophilic tissue components such as cytoplasm, collagen, and muscle fibers.

Protein Staining in Electrophoresis

While less common than Coomassie Brilliant Blue, acid violet dyes can be used to stain proteins in polyacrylamide gels after electrophoresis. The staining mechanism involves the electrostatic interaction between the negatively charged sulfonic acid groups of the dye and the positively charged amino acid residues of the proteins.

Experimental Protocols (for Non-Fluorescent Staining)

Given the lack of evidence for its fluorescence, this guide provides a general protocol for the use of this compound as a protein stain in histology, which is its well-documented application.

General Histological Staining Protocol

This protocol is a generalized procedure and may require optimization based on the specific tissue and desired staining intensity.

Materials:

-

This compound solution (e.g., 0.1-1% w/v in an acidic aqueous solution)

-

Fixative (e.g., 10% neutral buffered formalin)

-

Differentiating solution (e.g., dilute acid or alcohol solution)

-

Dehydrating agents (graded alcohols)

-

Clearing agent (e.g., xylene)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of alcohols to distilled water.

-

Fixation: Ensure the tissue is adequately fixed according to standard histological procedures.

-

Staining: Immerse slides in the this compound staining solution for a designated period (e.g., 5-15 minutes).

-

Rinsing: Briefly rinse the slides in a differentiating solution to remove excess stain.

-

Dehydration: Dehydrate the sections through a graded series of alcohols.

-

Clearing: Clear the sections in xylene.

-

Mounting: Mount a coverslip using an appropriate mounting medium.

Logical Workflow for Dye Application

The following diagram illustrates the general workflow for using this compound as a histological stain.

Conclusion

References

An In-depth Technical Guide to the Spectral Properties and Absorbance Maxima of Acid Violet 7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Acid Violet 7 (C.I. 18055), a sulfonated azo dye. The document details its absorbance characteristics, outlines experimental protocols for its analysis, and provides a framework for understanding its behavior in solution.

Core Spectral Properties

This compound is characterized by its strong absorbance in the visible region of the electromagnetic spectrum, which is responsible for its deep violet color. The dye's primary application is in the textile and cosmetic industries; however, its well-defined spectral characteristics also make it a subject of study in fields such as environmental science for monitoring dye degradation.

Quantitative Spectral Data

| Parameter | Value | Solvent/Conditions |

| Absorbance Maximum (λmax) | 517 nm[1] | Aqueous Solution |

| 520 nm[2] | Aqueous Solution | |

| Molecular Formula | C₂₀H₁₆N₄Na₂O₉S₂[2] | - |

| Molecular Weight | 566.47 g/mol [2] | - |

| Molar Extinction Coefficient (ε) | Not available in cited literature | - |

Experimental Protocols

A standardized protocol for determining the absorbance spectrum and quantifying the concentration of this compound using UV-Visible spectrophotometry is outlined below.

Preparation of Stock and Working Solutions

-

Stock Solution (e.g., 100 mg/L): Accurately weigh 10 mg of this compound powder and dissolve it in a small amount of deionized water in a 100 mL volumetric flask. Once dissolved, bring the volume up to the 100 mL mark with deionized water and mix thoroughly.

-

Working Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve. Typical concentrations may range from 1 mg/L to 20 mg/L, depending on the expected sample concentrations. A supporting electrolyte, such as 0.1 M Na₂SO₄, can be used to maintain constant ionic strength if required for the specific application.

UV-Visible Spectrophotometry Analysis

-

Instrument Setup: Turn on the UV-Visible spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Blank Measurement: Fill a cuvette with the same solvent used to prepare the dye solutions (e.g., deionized water or 0.1 M Na₂SO₄). Place the cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 300-800 nm).

-

Sample Measurement: Rinse the cuvette with a small amount of the lowest concentration working standard before filling it. Measure the absorbance of each working standard, starting from the lowest concentration and proceeding to the highest.

-

Spectrum Acquisition: For a full spectrum analysis, scan the sample across the entire selected wavelength range to identify the absorbance maximum (λmax).

-

Calibration Curve: Plot the absorbance at λmax versus the concentration of the working standards. The resulting graph should be a linear plot that adheres to the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the absorbance spectrum of this compound.

Solvent Effects on Spectral Properties

The polarity of the solvent can significantly influence the absorbance spectrum of a dye. While specific data for this compound in various organic solvents is not extensively documented in the reviewed literature, general trends observed for similar dyes, such as Crystal Violet, can provide some insight. In general, a shift in the absorbance maximum (solvatochromism) can be expected with changes in solvent polarity. For precise quantitative measurements, it is crucial to use the same solvent for both the calibration standards and the unknown samples.

This guide provides a foundational understanding of the spectral properties of this compound and a practical framework for its analysis. For applications requiring precise quantification, the experimental determination of the molar extinction coefficient under the specific conditions of use is strongly recommended.

References

Navigating the Chromatic Challenge: A Technical Guide to the Safe Handling of Acid Violet 7

For Immediate Release

This technical guide provides an in-depth analysis of the health and safety considerations essential for researchers, scientists, and drug development professionals handling Acid Violet 7 (C.I. 60730; CAS 4321-69-1). By consolidating quantitative toxicological data, detailing experimental safety protocols, and visualizing critical safety workflows, this document serves as a comprehensive resource for mitigating risks associated with this synthetic azo dye.

Section 1: Toxicological and Physicochemical Profile

This compound is a synthetic dye with a range of industrial and cosmetic applications.[1][2] A thorough understanding of its toxicological and physicochemical properties is paramount for safe handling. While some sources state that the dye has low acute toxicity, it is crucial to recognize the potential for skin and eye irritation, as well as sensitization.[3][4] The primary concern with azo dyes lies in their metabolic reduction, which can lead to the formation of potentially hazardous aromatic amines.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | C.I. 60730, Ext. D&C Violet No. 2, Food Red 11 | |

| CAS Number | 4321-69-1 | |

| Molecular Formula | C₂₀H₁₆N₄Na₂O₉S₂ | |

| Molecular Weight | 566.47 g/mol | |

| Appearance | Violet powder | |

| Solubility | Soluble in water |

Table 2: Summary of Toxicological Data for this compound

| Endpoint | Result | Species | Reference(s) |

| Acute Oral Toxicity | Low toxicity by ingestion. | Not specified | |

| Skin Irritation | May cause mild skin irritation in sensitive individuals. | Not specified | |

| Eye Irritation | Dust may cause irritation and inflammation. | Not specified | |

| Sensitization | May cause sensitization by skin contact. | Not specified | |

| Mutagenicity | Mutagenicity data reported. | Salmonella typhimurium (Ames test) | |

| Teratogenicity & Maternal Toxicity (NOAEL) | 1000 mg/kg bw/day | Rat |

Section 2: Experimental Protocols for Safety Assessment

Standardized protocols are critical for evaluating the potential hazards of chemical compounds. The following methodologies are key in assessing the safety profile of this compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method is designed to predict the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis model.

Methodology:

-

Tissue Preparation: Reconstituted human epidermis tissues are equilibrated in an appropriate culture medium.

-

Test Substance Application: A defined amount of this compound (as a solid or in a suitable solvent) is applied topically to the tissue surface.

-

Exposure and Incubation: The tissues are exposed to the test substance for a specified period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan by viable cells is measured spectrophotometrically.

-

Data Analysis: The percentage of viable cells in the treated tissues is compared to that of negative controls. A reduction in cell viability below a certain threshold (e.g., 50%) indicates a potential for skin irritation.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD 492)

This assay evaluates the potential of a substance to cause serious eye damage or eye irritation using a reconstructed human cornea-like epithelium model.

Methodology:

-

Tissue Preparation: Reconstituted human cornea-like epithelium tissues are pre-incubated in a maintenance medium.

-

Test Substance Application: A precise volume or weight of this compound is applied to the epithelial surface of the tissue.

-

Exposure and Rinsing: The tissues are exposed for a defined duration (e.g., 30 minutes) and then thoroughly rinsed.

-

Post-Exposure Incubation: The tissues are transferred to a fresh medium and incubated for a post-exposure period.

-

Viability Assessment: Tissue viability is measured using the MTT assay.

-

Data Analysis: The relative viability of the treated tissues compared to negative controls is used to classify the irritation potential.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method for identifying substances that can cause gene mutations. For azo dyes, specific modifications to the standard protocol are necessary to facilitate their metabolic activation.

Methodology:

-

Bacterial Strains: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon are used.

-

Metabolic Activation: A liver extract (S9 fraction), typically from hamsters for azo dyes, is included to simulate mammalian metabolism. Flavin mononucleotide (FMN) is added to the S9 mix to promote the reductive cleavage of the azo bond.

-

Pre-incubation: The test substance, bacterial strain, and S9/FMN mixture are pre-incubated together for a short period (e.g., 20-30 minutes) before plating.

-

Plating and Incubation: The mixture is then plated on a minimal glucose agar medium lacking histidine. The plates are incubated for 48-72 hours.

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Section 3: Visualizing Safety Workflows and Pathways

Chemical Safety Risk Assessment Workflow

A systematic risk assessment is crucial for the safe handling of any chemical. The following diagram outlines a logical workflow for assessing the risks associated with this compound.

Personal Protective Equipment (PPE) Selection Flowchart

The selection of appropriate PPE is a critical step in mitigating exposure to this compound, particularly in its powdered form.

General Metabolic Pathway of Azo Dyes

The primary metabolic pathway for azo dyes involves the reductive cleavage of the azo bond, primarily by azoreductases found in the liver and gut microbiota. This process breaks the dye down into its constituent aromatic amines, which may then undergo further metabolic activation or detoxification. One study identified 4'-aminoacetanilide and 5-acetamido-2-amino-1-hydroxy-3,6-naphthalene disulfonic acid as degradation products of this compound.

Section 4: Handling, Storage, and Emergency Procedures

Handling and Storage

-

Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust. Avoid contact with skin and eyes by wearing appropriate personal protective equipment.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: If dust is inhaled, move the individual to fresh air.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Ingestion: Do not induce vomiting. Give water to drink.

In all cases of significant exposure or if symptoms persist, seek immediate medical attention.

Section 5: Conclusion

While this compound is a valuable compound in various scientific and industrial applications, its handling necessitates a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to work with this compound safely and responsibly. Adherence to the outlined risk assessment procedures, proper use of personal protective equipment, and a clear understanding of emergency protocols are essential for minimizing risk and ensuring a safe laboratory environment.

References

A Technical Guide to High-Purity Acid Violet 7 for Scientific Applications

This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals on the procurement and application of high-purity Acid Violet 7. This document outlines the specifications from various commercial suppliers, details experimental protocols, and provides logical workflows for its use in scientific research.

Commercial Availability and Specifications of this compound

High-purity this compound (CAS No. 4321-69-1), a sulfonated azo dye, is available from several commercial suppliers catering to the research and development sector. While purity can be lot-specific, the following table summarizes typical specifications offered by various vendors. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for precise quantitative data.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity/Grade | Intended Use |

| MedchemExpress | This compound | 4321-69-1 | C₂₀H₁₆N₄Na₂O₉S₂ | 566.47 g/mol | Purity specified on CoA | Research Use Only |

| Gentaur | This compound | 4321-69-1 | C₂₀H₁₆N₄Na₂O₉S₂ | 566.47 g/mol | Not specified | Laboratory Reagent |

| Santa Cruz Biotechnology | This compound | 4321-69-1 | C₂₀H₁₆N₄Na₂O₉S₂ | 566.47 g/mol | Lot-specific data on CoA | Research Use Only |

| CP Lab Safety | This compound | 4321-69-1 | C₂₀H₁₆N₄Na₂O₉S₂ | 566.47 g/mol | Not specified | Research/Commercial Use |

| AccuStandard | This compound | 4321-69-1 | C₂₀H₁₆N₄Na₂O₉S₂ | 566.47 g/mol | Certified as a technical mixture of the commercial dye product[1] | Analytical Reference Material |

| World Dye Variety | C.I. This compound | 4321-69-1 | C₂₀H₁₆N₄Na₂O₉S₂ | 566.47 g/mol | Not specified | Dyeing and other applications[2] |

| Chemos GmbH & Co. KG | This compound | 4321-69-1 | Not specified in search results | Not specified | Not specified | General Use |

| Hangzhou Colorific Chemicals Co., Ltd. | This compound | 4321-69-1 | Not specified in search results | Not specified | Not specified | Agrochemicals |

Experimental Protocols

This compound is predominantly used in studies focusing on dye degradation and, to a lesser extent, in biological staining and toxicological assays.

Protocol for Photocatalytic Degradation of this compound

This protocol is adapted from studies on the degradation of azo dyes using advanced oxidation processes.[3]

Objective: To evaluate the photocatalytic degradation of this compound in an aqueous solution.

Materials:

-

This compound

-

Photocatalyst (e.g., TiO₂, ZnO)

-

Deionized water

-

UV light source

-

Spectrophotometer

-

pH meter

-

Magnetic stirrer and stir bars

-

Reaction vessel

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) by dissolving the required amount in deionized water.

-

Photocatalytic Reaction:

-

In a reaction vessel, add a specific volume of the this compound solution and a known amount of the photocatalyst.

-

Adjust the pH of the solution to the desired value (e.g., pH 3) using dilute acid or base.

-

Place the vessel on a magnetic stirrer and irradiate with a UV light source.

-

-

Sample Analysis:

-

At regular time intervals, withdraw aliquots of the solution.

-

Centrifuge or filter the aliquots to remove the photocatalyst.

-

Measure the absorbance of the supernatant at the maximum wavelength of this compound using a spectrophotometer to determine the dye concentration.

-

-

Data Analysis: Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

Hypothetical Protocol for Staining of Proteinaceous Material

This protocol is a hypothetical adaptation based on the use of other acid violet dyes, such as Acid Violet 17, for staining protein-rich materials.

Objective: To stain protein components in a biological sample.

Materials:

-

This compound staining solution (e.g., 0.1% w/v in an acidic buffer)

-

Fixative (e.g., 10% neutral buffered formalin)

-

Differentiating solution (e.g., dilute acid or alcohol)

-

Microscope slides with fixed tissue sections or other biological samples

-

Staining jars

-

Microscope

Procedure:

-

Sample Preparation: Deparaffinize and rehydrate tissue sections if necessary.

-

Fixation: Fix the biological sample according to standard laboratory procedures.

-

Staining: Immerse the slides in the this compound staining solution for a defined period (e.g., 5-10 minutes).

-

Rinsing: Briefly rinse the slides in a differentiating solution to remove excess stain.

-

Dehydration and Mounting: Dehydrate the samples through a graded series of alcohols, clear in xylene, and mount with a coverslip.

-

Microscopic Examination: Observe the stained sample under a microscope. Protein-rich structures should appear violet.

Logical Workflows and Diagrams

The following diagrams, created using the DOT language, illustrate common experimental workflows involving this compound.

References

Fundamental applications of Acid Violet 7 in scientific research

An In-depth Technical Guide to the Fundamental Applications of Acid Violet 7 in Scientific Research

Introduction

This compound (C.I. 18055), a sulfonated monoazo dye, serves as a versatile tool in various scientific research domains.[1][2] Its primary utility stems from its ability to bind to proteins, making it a valuable stain in histology, forensic science, and proteomics.[3][4] This technical guide provides an in-depth overview of the core applications of this compound, focusing on detailed experimental protocols, quantitative data, and the underlying mechanisms for researchers, scientists, and drug development professionals. While the dye is also extensively studied as a model compound in environmental degradation and toxicological research, this guide will focus on its applications as a direct tool in the laboratory.[5]

Core Application 1: Staining of Proteins in Tissues and Biological Samples

This compound is an effective protein stain used for enhancing the visibility of protein-rich materials, such as cytoplasm, connective tissue, and blood. Its anionic nature allows it to bind to positively charged groups in proteins under acidic conditions, imparting a distinct purple color. This application is particularly prominent in forensic science for the enhancement of fingerprints and shoeprints in blood on various surfaces.

Experimental Protocol: Histological Staining with this compound

This protocol is adapted from standard protein staining procedures and is suitable for paraffin-embedded tissue sections.

1. Reagent Preparation:

-

Fixative: 10% Neutral Buffered Formalin.

-

This compound Staining Solution:

-

This compound (C.I. 18055): 1 g

-

Glacial Acetic Acid: 50 mL

-

Ethanol (95%): 200 mL

-

Distilled Water: 750 mL

-

-

Differentiating Solution:

-

0.5% Glacial Acetic Acid in 95% Ethanol.

-

-

Dehydrating Agents: Graded alcohols (70%, 95%, 100%).

-

Clearing Agent: Xylene.

2. Staining Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of alcohols to distilled water.

-

Staining: Immerse slides in the this compound staining solution for 5-10 minutes.

-

Rinsing: Briefly rinse the slides in distilled water.

-

Differentiation: Dip the slides in the differentiating solution for a few seconds to remove excess stain. Monitor microscopically until the target structures are clearly stained violet against a lighter background.

-

Dehydration and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a suitable mounting medium.

Experimental Workflow for Histological Staining

Caption: General workflow for staining tissue sections with this compound.

Core Application 2: Protein Gel Staining

This compound, often under the name Serva Violet 17, provides a fast and sensitive method for staining proteins in polyacrylamide gels following isoelectric focusing. It offers a convenient alternative to other staining methods, avoiding the use of organic solvents with hazardous vapors. The colloidal nature of the stain in a phosphoric acid solution allows for rapid protein detection with low background.

Experimental Protocol: Colloidal this compound Gel Staining

This protocol is designed for staining proteins in polyacrylamide gels, particularly after isoelectric focusing.

1. Reagent Preparation:

-

Fixation Solution: Trichloroacetic acid solution.

-

Staining Solution: 0.1-0.2% (w/v) colloidal Acid Violet 17 in 10% (w/v) phosphoric acid.

-

Destaining Solution: 3% (w/v) phosphoric acid.

2. Staining Procedure:

-

Fixation: Fix the gel in trichloroacetic acid.

-

Staining: Immerse the gel in the colloidal Acid Violet 17 staining solution for 5-10 minutes. For major protein bands (100-500 ng), a staining time of only 0.5-3 minutes may be sufficient for visualization without destaining.

-

Destaining: To detect minor components, destain the gel with 3% (w/v) phosphoric acid for 5-80 minutes, depending on gel thickness.

-

Analysis: Visualize the stained protein bands. Dye can be eluted from the gel with 50% v/v dioxane-water for quantitative absorbance measurements.

Quantitative Data for Protein Gel Staining

| Parameter | Value | Reference |

| Stain Concentration | 0.1 - 0.2% (w/v) in 10% phosphoric acid | |

| Staining Time | 0.5 - 10 minutes | |

| Destaining Time | 5 - 80 minutes | |

| Detection Range (Linear) | 1 - 100 µg of marker proteins | |

| Rapid Visualization Limit | 100 - 500 ng of protein |

Experimental Workflow for Protein Gel Staining

Caption: Workflow for staining proteins in polyacrylamide gels.

Application in Toxicological Research

While not a direct application tool, the toxicological profile of this compound is critical for researchers to understand. As an azo dye, its safety is a subject of investigation. The primary concern is the metabolic cleavage of the azo bond (N=N) by intestinal microbiota or liver enzymes, which releases aromatic amines. Some of these component amines are known or suspected carcinogens. The carcinogenicity is thought to arise from the bioactivation of these amines by cytochrome P450 enzymes, leading to the formation of DNA adducts.

Toxicological Mechanism of Azo Dyes

Caption: Potential toxicological mechanism of this compound via metabolic activation.

Summary and Safety Considerations

This compound is a valuable protein stain for both tissue and gel-based applications due to its simplicity and sensitivity. However, users should handle the compound with care, recognizing its classification as a hazardous substance and potential carcinogen. Appropriate personal protective equipment, including gloves and eye protection, should be used, and work should be conducted in well-ventilated areas to minimize exposure. All waste must be handled in accordance with local, state, and federal regulations.

References

An In-depth Technical Guide to Acid Violet 7: History, Development, and Applications

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the history, chemical properties, synthesis, and diverse applications of Acid Violet 7 (C.I. 18055), a significant member of the azo class of acid dyes. This document consolidates key technical data, experimental methodologies, and safety information to serve as a valuable resource for professionals in research, development, and various industrial sectors.

Introduction and Historical Context

This compound, also known by numerous synonyms including Acid Fuchsine 6B and C.I. Food Red 11, has a history rooted in the expansion of synthetic dyestuffs in the late 19th and early 20th centuries. As a monoazo dye, its development was part of the broader exploration of diazo coupling reactions to create a wide spectrum of colors for industrial applications. Its primary utility was found in the dyeing of protein fibers such as wool and silk, as well as polyamides like nylon, due to the ionic bonding between the anionic dye molecules and the cationic sites on the fibers in an acidic medium.[1] Over the years, its application has expanded to include the coloring of leather, paper, soap, wood, and even use in cosmetics and as a biological stain.[1]

Chemical and Physical Properties

This compound is a synthetic organic compound characterized by its vibrant reddish-purple hue. It is the disodium salt of 5-acetamido-3-(4-acetamidophenyl)azo-4-hydroxynaphthalene-2,7-disulfonic acid.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| C.I. Name | This compound, 18055 | [3] |

| CAS Number | 4321-69-1 | [3] |

| Molecular Formula | C₂₀H₁₆N₄Na₂O₉S₂ | |

| Molecular Weight | 566.47 g/mol | |

| Appearance | Deep red to dark brown powder | |

| Solubility | Soluble in water (blue-light red to red solution) | |

| Slightly soluble in ethanol and acetone | ||

| Insoluble in other organic solvents | ||

| λmax (in water) | ~517 nm |

Synthesis of this compound

The manufacturing process for this compound involves a classic diazotization and azo coupling reaction. The primary starting materials are N-(4-aminophenyl)acetamide (also known as p-aminoacetanilide) and 4-Acetamido-5-hydroxynaphthalene-2,7-disulfonic acid (N-acetyl H acid).

Synthesis Pathway

Caption: General synthesis pathway for this compound.

Experimental Protocol: Laboratory Scale Synthesis

The following is a representative protocol for the laboratory synthesis of this compound.

Materials:

-

N-(4-aminophenyl)acetamide

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

4-Acetamido-5-hydroxynaphthalene-2,7-disulfonic acid (N-acetyl H acid)

-

Sodium carbonate (Na₂CO₃)

-

Sodium chloride (NaCl)

-

Ice

-

Distilled water

Procedure:

-

Diazotization:

-

Dissolve a specific molar equivalent of N-(4-aminophenyl)acetamide in dilute hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath with constant stirring.

-

Slowly add a stoichiometric amount of a pre-cooled aqueous solution of sodium nitrite. Maintain the temperature below 5°C.

-

Stir the mixture for approximately 30 minutes to ensure complete formation of the diazonium salt. The completion of the reaction can be checked using starch-iodide paper (excess nitrous acid will turn it blue).

-

-

Azo Coupling:

-

In a separate vessel, dissolve an equimolar amount of 4-Acetamido-5-hydroxynaphthalene-2,7-disulfonic acid in an aqueous solution of sodium carbonate to form a clear solution.

-

Cool this solution to 0-5°C in an ice bath.

-

Slowly add the previously prepared diazonium salt solution to the alkaline coupling component solution with vigorous stirring.

-

Maintain the temperature below 10°C and keep the solution alkaline (pH 8-9) by adding sodium carbonate solution as needed.

-

Continue stirring for 2-3 hours until the coupling reaction is complete.

-

-

Isolation and Purification:

-

Salt out the dye by adding sodium chloride to the reaction mixture until precipitation is complete.

-

Filter the precipitated this compound dye.

-

Wash the filter cake with a saturated sodium chloride solution to remove impurities.

-

Dry the purified dye in an oven at a controlled temperature (e.g., 70-80°C).

-

Caption: Experimental workflow for this compound synthesis.

Applications of this compound

This compound is a versatile dye with applications in various fields, primarily due to its affinity for proteinaceous and polyamide substrates.

Textile Dyeing

This compound is widely used for dyeing wool, silk, and nylon, producing vibrant violet shades with good leveling properties. The dyeing process is typically carried out in an acidic dyebath.

Table 2: Fastness Properties of this compound on Wool

| Fastness Property | ISO Standard Rating (1-5) | AATCC Standard Rating (1-5) | Reference |

| Light Fastness | 4 | 4 | |

| Washing (Fading) | 4 | 2 | |

| Washing (Staining) | 2-3 | 2 | |

| Perspiration (Fading) | 4 | 1 | |

| Perspiration (Staining) | 2 | 1 | |

| Oxygen Bleaching | 1 | 1 | |

| Seawater | 4 | 2 |

Note: Ratings are on a scale of 1 to 5, where 5 represents the best fastness.

Experimental Protocol: Exhaust Dyeing of Wool with this compound

Materials:

-

Wool yarn or fabric

-

This compound dye

-

Acetic acid or formic acid

-

Glauber's salt (sodium sulfate)

-

Non-ionic wetting agent

-

Dyeing apparatus (e.g., beaker, water bath)

Procedure:

-

Scouring: Wash the wool material with a non-ionic detergent to remove any impurities and ensure even dye uptake. Rinse thoroughly.

-

Dye Bath Preparation:

-

Prepare a dyebath with a liquor ratio of 40:1 (40 parts water to 1 part material by weight).

-

Add 10% (on weight of fiber, owf) Glauber's salt and 1% (owf) of a non-ionic wetting agent.

-

Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

-

-

Dyeing:

-

Introduce the wet, scoured wool into the dyebath at 40°C.

-

Run the material for 10 minutes, then add the pre-dissolved this compound dye (e.g., 2% owf for a medium shade).

-

Raise the temperature of the dyebath to the boil (98-100°C) over 45 minutes.

-

Continue dyeing at the boil for 45-60 minutes to ensure good dye exhaustion and fixation.

-

-

Rinsing and Finishing:

-

Cool the dyebath slowly to 70°C before removing the material.

-

Rinse the dyed wool with warm water and then cold water until the water runs clear.

-

Hydroextract and dry the material at a moderate temperature.

-

Biological Staining

This compound can be used as a biological stain, particularly for protein-rich structures. Its application in histology is analogous to other acid dyes that bind to cytoplasmic components.

Experimental Protocol: Staining of Paraffin-Embedded Tissue Sections

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

This compound staining solution (1% w/v in 1% aqueous acetic acid)

-

Differentiating solution (e.g., 70% ethanol)

-

Hematoxylin (for counterstaining, optional)

-

Graded alcohols and xylene for dehydration and clearing

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of alcohols (100%, 95%, 70%) and finally in distilled water.

-

Nuclear Counterstain (Optional): Stain with a standard hematoxylin solution and blue in tap water.

-

Staining: Immerse the slides in the this compound staining solution for 5-10 minutes.

-

Rinsing: Briefly rinse the slides in distilled water.

-

Differentiation: Dip the slides in 70% ethanol for a few seconds to remove excess stain. Monitor microscopically to achieve the desired staining intensity.

-

Dehydration, Clearing, and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

Toxicological Profile and Safety

The toxicology of this compound presents a complex picture, with varying classifications and findings across different studies.

Table 3: Toxicological Data for this compound

| Endpoint | Result | Reference(s) |

| Acute Oral Toxicity (LD₅₀, rat) | 23,160 mg/kg | |

| Mutagenicity (Ames Test) | Mutagenicity observed, particularly after anaerobic biodegradation. The degradation product 4'-aminoacetanilide showed strong mutagenicity. | |

| Carcinogenicity | Some sources suggest potential carcinogenicity due to the release of aromatic amines upon reductive cleavage of the azo bond. Other classifications state it does not meet GHS hazard criteria for carcinogenicity. | |

| Skin/Eye Irritation | May cause skin and eye irritation in some individuals. |

It is crucial to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, especially when handling the powder.

Biodegradation

Studies have shown that this compound can be biodegraded by certain microorganisms, such as Pseudomonas putida. The degradation pathway typically involves an initial anaerobic azoreduction, which cleaves the azo bond, followed by aerobic degradation of the resulting aromatic amines.

Caption: Biodegradation pathway of this compound.

The mutagenicity of the anaerobic degradation products, particularly 4'-aminoacetanilide, highlights the importance of complete aerobic treatment of wastewater containing this dye to ensure the detoxification of the effluent.

Conclusion

This compound remains a commercially important dye with a long history of use in various industries. Its chemical properties make it particularly suitable for coloring protein and polyamide fibers. While its synthesis is based on well-established azo chemistry, its toxicological profile, especially concerning its degradation products, warrants careful consideration and appropriate handling and disposal procedures. This guide has provided a detailed technical overview to aid researchers and professionals in understanding and utilizing this versatile dye responsibly.

References

Methodological & Application

Application Notes and Protocols: Preparation of Acid Violet 7 Staining Solution for Histology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Violet 7, also known by its Colour Index (C.I.) number 18055 or as Lissamine Red 6B, is a synthetic acid dye belonging to the azo class. In histological applications, acid dyes are utilized for their affinity to stain basic cellular components, such as cytoplasm, muscle, and collagen. The staining mechanism is based on the electrostatic attraction between the anionic sulfonic acid groups of the dye and the cationic amino groups of proteins in the tissue, a process that is enhanced in an acidic environment. While specific, validated protocols for the use of this compound in general histology are not abundantly available in the literature, its properties as an acid dye allow for the adaptation of established methods for similar dyes.

This document provides a detailed protocol for the preparation of an this compound staining solution, adapted from protocols for other acid violet dyes used in histology. It is intended to serve as a starting point for researchers to develop and optimize their own staining procedures.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for the accurate preparation of staining solutions.

| Property | Value |

| Synonyms | C.I. This compound, Amidonaphthol Red 6B, Lissamine Red 6B |

| Colour Index (C.I.) No. | 18055 |

| CAS Number | 4321-69-1 |

| Molecular Formula | C₂₀H₁₆N₄Na₂O₉S₂ |

| Molecular Weight | 566.47 g/mol |

| Appearance | Dark red to violet powder |

| Solubility in Water | Soluble |

| Solubility in Ethanol | Slightly soluble |

| Solubility in Acetone | Slightly soluble |

Experimental Protocol: Preparation of this compound Staining Solution

This protocol is adapted from established procedures for other acid dyes, such as Acid Violet 17 and Acid Violet 80, and provides a reliable method for preparing a working staining solution.

Materials and Reagents

-

This compound (C.I. 18055) powder

-

Distilled or deionized water

-

Glacial acetic acid

-

Magnetic stirrer and stir bar

-

Volumetric flasks and graduated cylinders

-

Filter paper (e.g., Whatman No. 1)

Solution Preparation

1. 1% (w/v) this compound Stock Solution

-

Procedure:

-

Weigh 1.0 g of this compound powder.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 80 mL of distilled water.

-

Place a magnetic stir bar in the flask and stir until the dye is completely dissolved. Gentle heating may be applied to aid dissolution, but do not boil.

-

Once dissolved, allow the solution to cool to room temperature.

-

Add distilled water to bring the final volume to 100 mL.

-

Filter the solution to remove any particulate matter.

-

-

Storage: The stock solution should be stored in a tightly sealed, light-protected container at room temperature. Stability can vary, but it is generally stable for several weeks.

2. 0.1% (w/v) this compound Working Staining Solution

-

Procedure:

-

Measure 10 mL of the 1% this compound stock solution and transfer it to a 100 mL volumetric flask.

-

Add 1 mL of glacial acetic acid to the flask. This will create a final acetic acid concentration of approximately 1%.

-

Add distilled water to bring the final volume to 100 mL.

-

Mix the solution thoroughly.

-

-

Storage and Use: The working solution should be prepared fresh before each use for optimal performance.

Summary of Solution Compositions

| Solution | Component | Quantity |

| 1% Stock Solution | This compound Powder | 1.0 g |

| Distilled Water | to 100 mL | |

| 0.1% Working Solution | 1% this compound Stock | 10 mL |

| Glacial Acetic Acid | 1 mL | |

| Distilled Water | to 100 mL |

Workflow for Staining Solution Preparation

The following diagram illustrates the sequential steps for preparing the this compound working staining solution from the powder.

Caption: Workflow for preparing this compound staining solution.

Application in Histological Staining

The prepared 0.1% this compound working solution can be used as a counterstain in various histological techniques, such as in trichrome staining methods, or as a general cytoplasmic stain. The acidic nature of the solution enhances its binding to eosinophilic structures.

General Staining Procedure Outline:

-

Deparaffinize and rehydrate tissue sections to water.

-

Perform nuclear staining (e.g., with Weigert's hematoxylin) and rinse.

-

Immerse slides in the 0.1% this compound working solution for a specified time (e.g., 5-15 minutes, requires optimization).

-

Briefly rinse in distilled water.

-

Differentiate in a weak acid solution (e.g., 1% acetic acid) to remove excess stain and enhance contrast. This step should be monitored microscopically.

-

Wash, dehydrate, clear, and mount.

Conclusion

This document provides a comprehensive, though adapted, protocol for the preparation of an this compound staining solution for histological applications. Due to the limited number of published methods specifically for this compound, researchers are encouraged to use this protocol as a foundation and optimize parameters such as staining time and differentiation to suit their specific tissues and research needs. Careful adherence to the preparation steps and appropriate storage will ensure consistent and reliable staining results.

Application Notes and Protocols for Staining Proteins in Polyacrylamide Gels with Acid Violet Dyes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield established protocols or quantitative performance data specifically for Acid Violet 7 for protein staining in polyacrylamide gels. This document, therefore, provides a comprehensive overview and protocols based on a closely related and well-documented dye, Acid Violet 17 (C.I. 42650), also known as Coomassie Violet R200 . The provided methodologies are adapted from established protocols for Acid Violet 17 and similar acid dyes and should serve as a starting point for optimization and validation in your specific application.

Introduction to Acid Violet Staining

Acid Violet 17 is an anionic triphenylmethane dye that serves as a sensitive and rapid stain for proteins separated by polyacrylamide gel electrophoresis (PAGE).[1] Like other acid dyes, its staining mechanism is primarily based on the ionic interaction between the negatively charged dye molecules and the positively charged (basic) amino acid residues, such as arginine, lysine, and histidine, within the proteins.[1][2] This interaction allows for the visualization of protein bands against a clear background. Staining with colloidal forms of Acid Violet 17 offers the convenience of reduced organic solvent usage and potentially hazardous vapors.[3]

Signaling Pathway of Protein Staining by Acid Dyes

Caption: Mechanism of Acid Violet protein staining.

Quantitative Data and Comparative Analysis

The following table summarizes the performance characteristics of Acid Violet 17, providing a benchmark for its application. For context, comparative data for the widely used Coomassie Brilliant Blue and Silver Staining are also included.

| Parameter | Acid Violet 17 | Coomassie Brilliant Blue | Silver Staining |

| Detection Limit | 1-2 ng/mm²[3] | ~8-25 ng per band | ~0.3 ng per band |

| Linear Dynamic Range | 1-100 µg | Wide, but can be less than fluorescent dyes | Narrow |

| Staining Time | 5-10 minutes | 1-2 hours | 30-60 minutes |

| Destaining Time | 5-80 minutes | Several hours | Not typically required |

| Mass Spectrometry Compatibility | Generally compatible (as a Coomassie-like dye) | Yes | Limited, requires specific protocols |

| Organic Solvents | Can be avoided with colloidal preparations | Required (Methanol, Acetic Acid) | Can be minimized |

Experimental Protocols

Protocol 1: Rapid Colloidal Acid Violet 17 Staining

This protocol is adapted from a method for fast and sensitive staining of proteins in polyacrylamide gels.

Materials:

-

Fixing Solution: 20% (w/v) Trichloroacetic acid (TCA) in deionized water

-

Staining Solution: 0.1-0.2% (w/v) Colloidal Acid Violet 17 in 10% (w/v) Phosphoric Acid

-

Destaining Solution: 3% (w/v) Phosphoric Acid in deionized water

-

Deionized water

-

Shaking platform

Procedure:

-

Fixation: Following electrophoresis, place the polyacrylamide gel in a clean container and add a sufficient volume of Fixing Solution to completely submerge the gel. Incubate for 20 minutes on a shaking platform at room temperature.

-

Rinsing: Briefly rinse the gel for approximately 1 minute in the Destaining Solution.

-

Staining: Discard the rinsing solution and add the Staining Solution. Incubate for 5-10 minutes with gentle agitation. For major protein bands (100-500 ng), visualization may be possible within 0.5-3 minutes without destaining.

-

Destaining: To visualize minor protein components, discard the staining solution and add the Destaining Solution. Agitate gently for 5-80 minutes, depending on the gel thickness and support, changing the solution as needed until a clear background is achieved.

-

Washing and Storage: Once destaining is complete, wash the gel twice with deionized water for 5 minutes each. The gel can then be imaged and stored in deionized water at 4°C.

Protocol 2: General Acid Dye Staining (Investigational for this compound)

This protocol is a general starting point for acid dye staining and can be adapted for the investigational use of this compound.

Materials:

-

Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water

-

Staining Solution: 0.1% (w/v) Acid Violet dye in 10% (v/v) Acetic Acid

-

Destaining Solution: 10% (v/v) Methanol, 5% (v/v) Acetic Acid in deionized water

-

Deionized water

-

Shaking platform

Procedure:

-

Fixation: Submerge the gel in Fixing Solution and incubate for 30-60 minutes at room temperature with gentle agitation.

-

Staining: Discard the fixing solution and add the Staining Solution. Incubate for 1-2 hours with gentle agitation. The optimal staining time should be determined empirically.

-

Destaining: Remove the staining solution and add the Destaining Solution. Agitate gently, changing the solution every 30-60 minutes until protein bands are clearly visible against a clear background. This process may take several hours.

-

Washing and Storage: After destaining, wash the gel with deionized water. The gel can be stored in 1% acetic acid at 4°C.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for staining proteins in polyacrylamide gels using an acid violet dye.

Caption: General workflow for Acid Violet staining.

Downstream Applications: Mass Spectrometry Compatibility

Coomassie-based stains, including Acid Violet 17, are generally considered compatible with downstream mass spectrometry analysis because they do not chemically modify the proteins. This allows for the excision of stained protein bands, destaining, in-gel digestion, and subsequent analysis of the resulting peptides by mass spectrometry for protein identification. While fluorescent dyes may offer higher sensitivity, the compatibility of Coomassie-like stains makes them a reliable choice for routine proteomic workflows. It is crucial to ensure complete destaining of the excised gel pieces to minimize dye interference during mass spectrometric analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Investigation into the binding of dyes within protein crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fast and sensitive protein staining with colloidal acid violet 17 following isoelectric focusing in carrier ampholyte generated and immobilized pH gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Acid Violet 7 Staining of Blood Prints

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Acid Violet 7, often referred to in forensic applications as Acid Violet 17 (AV17), is a potent protein staining dye used for the enhancement of bloodstains, including latent blood prints, on various surfaces.[1][2] Its application is particularly valuable in forensic science for visualizing footwear impressions, fingerprints, and other patterns within blood evidence. This dye works by binding to the protein components of blood, resulting in a vibrant purple coloration that enhances the contrast of the blood print against the background substrate.[1][3] This document provides a comprehensive, step-by-step guide for the preparation and application of this compound for the staining of blood prints, tailored for use in a laboratory setting.

Experimental Protocols

I. Materials and Reagents

-

This compound (or Acid Violet 17) powder

-

5-Sulfosalicylic acid

-

Ethanol

-

Glacial Acetic Acid

-

Distilled or Deionized Water

-

Wash bottle or sprayer

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

II. Solution Preparation

A critical step for successful and reproducible staining is the accurate preparation of the fixing, staining, and washing solutions. The formulations provided below are based on established forensic laboratory protocols.[4]

| Solution | Component | Concentration/Volume |

| Fixing Solution | 5-Sulfosalicylic acid | 20 g |

| Distilled Water | to 1000 mL | |

| Staining Solution | This compound Powder | 1 g |

| Ethanol | 250 mL | |

| Glacial Acetic Acid | 50 mL | |

| Distilled Water | 700 mL | |

| Washing Solution | Ethanol | 250 mL |

| Glacial Acetic Acid | 50 mL | |

| Distilled Water | 700 mL |

Preparation Procedure: